Entrectinib (Rozlytrek) is an orally active small-molecule inhibitor that targets tyrosine receptor kinases including NTRK (TRKA, TRKB, TRKC), ROS1, and ALK. It received regulatory approval for treating NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), representing a significant advancement in precision oncology for patients with these specific molecular alterations [1] [2]. The drug was specifically engineered to penetrate the blood-brain barrier effectively, making it particularly valuable for treating and preventing central nervous system metastases, which commonly occur in ROS1-positive NSCLC patients [2].
The clinical development of this compound has demonstrated impressive efficacy in multiple trials. In the phase 2/3 BFAST trial focusing on ROS1-positive advanced NSCLC identified through liquid biopsy, this compound achieved an objective response rate (ORR) of 81.5% with a median duration of response of 13.0 months [2]. These results were consistent with earlier integrated analyses of this compound in tissue-identified ROS1-positive NSCLC, which reported investigator-assessed ORR of 73.4% [2]. Despite this remarkable anticancer efficacy, this compound treatment is associated with significant CNS-related toxicities that limit its clinical application, including fatigue (45%), taste disturbance (42.3%), dysesthesia (29.0%), cognitive impairment (24.2%), and peripheral sensory neuropathies (18%) [3]. Until recently, the molecular mechanisms underlying these adverse effects remained elusive, prompting investigations into its impact on key signaling pathways in neural cells.
Recent research has revealed that this compound induces nerve cell damage through downregulation of thrombospondin-1 (THBS1) and subsequent inhibition of PI3K-AKT and TGF-β signaling pathways [3] [4]. These pathways are critically involved in regulating neuronal survival, proliferation, and apoptosis, providing a mechanistic explanation for the observed CNS toxicities.
The PI3K-AKT pathway represents a crucial intracellular signaling cascade that regulates diverse cellular functions including metabolism, growth, proliferation, and survival [5]. This pathway is activated when receptor tyrosine kinases (such as TRK receptors) induce production of phosphatidylinositol (3,4,5) trisphosphates (PIP3) by phosphoinositide 3-kinase (PI3K). These lipids serve as plasma membrane docking sites for proteins including Akt and its upstream activator PDK1. Akt is then phosphorylated at Thr308 by PDK1 (leading to partial activation) and at Ser473 by mTORC2 (stimulating full enzymatic activity) [5].
The TGF-β signaling pathway is an evolutionarily conserved family of secreted polypeptide factors that regulate many aspects of physiological embryogenesis and adult tissue homeostasis [6]. TGF-β represents one of the most researched profibrotic cytokines that plays a central regulatory role in diverse cellular processes [7]. The pathway operates through a sophisticated activation mechanism where TGF-β is synthesized as a latent complex that requires proteolytic activation before signaling [6].
The following diagram illustrates the proposed mechanism of this compound-induced nerve cell damage through coordinated inhibition of these critical signaling pathways:
Figure 1: Proposed mechanism of this compound-induced nerve cell damage involving THBS1 downregulation and inhibition of PI3K-AKT and TGF-β signaling pathways.
Importantly, researchers demonstrated that THBS1 overexpression could significantly rescue nerve cells from this compound-induced damage and reverse the abnormalities in both PI3K-AKT and TGF-β signaling pathways [3]. This finding identifies THBS1 as a potential therapeutic target for preventing or mitigating the CNS-related toxicities associated with this compound therapy, offering promising directions for future clinical interventions.
Table 1: this compound's effects on nerve cell viability and proliferation across multiple cell models
| Cell Line | Cell Type | This compound Concentration | Viability Reduction | Proliferation Inhibition | Apoptosis Induction |
|---|---|---|---|---|---|
| PC12 | Rat adrenal pheochromocytoma | 2.3 μmol/L | Significant | Significant | Significant [3] |
| HT22 | Mouse hippocampal neuron | 4.2 μmol/L | Significant | Significant | Significant [3] |
| SK-N-SH | Human neuroblastoma | 4.3 μmol/L | Significant | Significant | Significant [3] |
Table 2: Quantitative changes in key molecular markers following this compound treatment in nerve cells
| Molecular Marker | Function | Expression Change Post-Entrectinib | Rescue by THBS1 Overexpression |
|---|---|---|---|
| THBS1 (Thrombospondin-1) | TGF-β activation, cell adhesion | Downregulated [3] | Complete (by experimental design) |
| TGF-β1 | Profibrotic cytokine, apoptosis regulation | Downregulated [3] | Significant rescue observed [3] |
| PI3K | Lipid kinase, AKT activation | Downregulated [3] | Significant rescue observed [3] |
| AKT | Serine/threonine kinase, survival signaling | Downregulated [3] | Significant rescue observed [3] |
| p-AKT (phosphorylated AKT) | Activated AKT, survival signaling | Downregulated [3] | Significant rescue observed [3] |
The investigation of this compound's mechanisms employed three distinct nerve cell models to ensure comprehensive assessment across different neuronal contexts [3]:
All cells were maintained at 37°C with 5% CO₂ atmosphere. For experiments, cells were treated with this compound (HY-12678, MedChemExpress) at concentrations ranging from 0.5 to 20 μmol/L for 48 hours to establish dose-response relationships [3].
The experimental workflow incorporated multiple complementary approaches to comprehensively evaluate this compound's effects:
Figure 2: Comprehensive experimental workflow used to elucidate this compound's mechanisms of nerve cell damage.
Viability and Proliferation Assays:
Apoptosis Measurement:
Transcriptome Analysis:
Molecular Validation:
Rescue Experiments:
Interestingly, while this compound demonstrates inhibitory effects on TGF-β signaling in neural contexts that contribute to neurotoxicity, this same mechanism has been explored as a potential therapeutic benefit in fibrotic conditions. Research in bleomycin-induced pulmonary fibrosis models revealed that this compound could ameliorate lung fibrosis by inhibiting the TGF-β1 signaling pathway [7].
In these studies, this compound treatment at doses of 20, 40, and 60 mg·kg⁻¹ significantly reduced hydroxyproline content (indicating reduced collagen deposition) and decreased the area of pulmonary fibrosis in mouse models [7]. This apparent paradox highlights the context-dependent nature of TGF-β signaling inhibition—detrimental in neuronal health but potentially beneficial in fibrotic disorders where TGF-β pathway overactivation drives disease progression.
The discovery that this compound induces nerve cell damage through coordinated inhibition of PI3K-AKT and TGF-β signaling pathways via THBS1 downregulation provides crucial insights into its CNS-related toxicities. These findings offer potential therapeutic targets, particularly THBS1 overexpression strategies, for mitigating adverse effects while preserving this compound's anticancer efficacy.
The metabolism of entrectinib and the resulting DDIs have been rigorously evaluated through clinical studies. The diagram below outlines the key metabolic pathway and the observed effects of co-administered drugs.
This compound Metabolism and Key Drug-Drug Interactions
Clinical studies have quantified the profound impact of CYP3A4 modulators, as shown in the table below.
| Precipitant Drug | Effect on this compound AUC | Effect on this compound Cmax | Effect on M5 Exposure |
|---|---|---|---|
| Itraconazole (Strong Inhibitor) | Increase of 504% [1] | Increase of 73% [1] | Data not reported in study |
| Rifampin (Strong Inducer) | Decrease of 77% [1] | Decrease of 56% [1] | Data not reported in study |
| Moderate Inhibitors (e.g., Fluconazole) | Model-predicted increase of 2.2- to 3.1-fold [2] | Model-predicted increase (specific value not stated) [2] | Model-predicted ~2-fold average increase [2] |
| Moderate Inducers (e.g., Carbamazepine) | Model-predicted decrease of 45-79% [2] | Model-predicted decrease (specific value not stated) [2] | Model-predicted ~50% average decrease [2] |
Physiologically-based pharmacokinetic (PBPK) modeling has been central to characterizing the pharmacokinetics of this compound and M5 and supporting regulatory decisions.
Specific methodologies are required to study this compound's pharmacokinetics and interaction potential.
The following table summarizes the core experimental models and quantitative findings on how entrectinib affects nerve cell viability, proliferation, and apoptosis [1].
| Cell Line | Cell Type Description | Key Assays Performed | Major Findings on this compound Treatment |
|---|---|---|---|
| PC12 | Rat adrenal pheochromocytoma cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |
| HT22 | Mouse hippocampal neuron cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |
| SK-N-SH | Human neuroblastoma cells [1] | CCK-8, EdU, Colony Formation, Flow Cytometry [1] | Significantly inhibited proliferation and colony formation; induced apoptosis [1] |
Here are the methodologies for key experiments used to evaluate this compound's effects.
| Experiment | Detailed Protocol |
|---|---|
| Cell Viability (CCK-8) | 1. Seed cells in 96-well plates. 2. After cell adherence, treat with this compound (e.g., 0, 0.5, 1, 2, 5, 10, 20 μmol/L) for 48 hours [1]. 3. Add CCK-8 reagent to each well and incubate for 1-4 hours [1]. 4. Measure the absorbance at 450 nm using a microplate reader [1]. |
| Proliferation (EdU Assay) | 1. Seed cells in 96-well plates and treat with this compound. 2. Add EdU labeling solution to the culture medium and incubate for 2 hours [1]. 3. Fix cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 [1]. 4. Use the BeyoClick EdU-555 kit: incubate with Click Reaction Buffer to detect incorporated EdU [1]. 5. Counterstain nuclei with Hoechst 33342 and image with a fluorescence microscope [1]. |
| Clonogenic Survival | 1. Seed a low density of cells in 6-well plates and allow them to adhere. 2. Treat with this compound for a set period (e.g., 48 hours). 3. Replace with fresh drug-free medium and culture for several days until visible colonies form. 4. Fix cells with 4% PFA and stain with 0.1% crystal violet [1]. 5. Count colonies (typically >50 cells) manually or with imaging software. |
| Apoptosis (Flow Cytometry) | 1. Harvest this compound-treated and control cells (including floating cells). 2. Wash cells with pre-cooled PBS and resuspend in 1X Binding Buffer. 3. Stain cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [1]. 4. Analyze by flow cytometry within 1 hour. Quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+). |
The molecular mechanism behind this compound-induced nerve cell damage involves the downregulation of THBS1 and subsequent inhibition of key survival pathways [1].
Mechanism of this compound-Induced Nerve Cell Damage [1]
The table below summarizes key quantitative data from pivotal preclinical studies investigating this compound.
| Cancer Model | Genetic Background | Dosing Regimen | Key Efficacy Findings | Reported Mechanisms & Additional Insights |
|---|---|---|---|---|
| Neuroblastoma [1] | TrkB-expressing SH-SY5Y cells (ALK-mutated F1174L) | 60 mg/kg, orally, twice daily [1] | Significant tumor growth inhibition vs. control (p<0.0001 for EFS). Combination with Irino/TMZ significantly improved EFS vs. chemotherapy alone (p=0.0012) [1] | Potent Trk inhibitor; enhanced efficacy of Irinotecan/Temozolomide chemotherapy [1]. |
| Neuroblastoma (Resistance Model) [2] | Derived from this compound-sensitive xenografts [2] | N/A (Study on resistance) | N/A | Resistance mechanisms are target-independent; no NTRK2 mutations found. Involves PTEN pathway downregulation and ERK/MAPK pathway upregulation; some clones show IGF1R activation or increased P75 expression [2]. |
| Intracranial Lung Cancer [3] | ALK-fusion-driven lung cancer [3] | 10 days of oral treatment [3] | Significant survival benefit: 57 days vs. 34 days in control (p < 5x10e-4) [3] | Confirms CNS efficacy in a model of brain metastasis. |
| CNS Penetration [3] | N/A (Pharmacokinetic study) | N/A | Brain/Blood ratios: Mouse: 0.4, Rat: 0.6-1.0, Dog: 1.4-2.2 [3] | Demonstrates designed property of crossing the blood-brain barrier. |
For researchers looking to replicate or understand the methodology, here are the experimental details from the cited works.
The following diagram illustrates the key molecular pathways involved in this compound's action and the identified resistance mechanisms, based on the preclinical data.
The diagram above summarizes the core mechanistic findings. This compound directly inhibits fusion oncoproteins like NTRK, ROS1, and ALK [3]. However, resistance can emerge through bypass mechanisms that reactivate the downstream survival signals, including upregulation of the ERK/MAPK pathway, downregulation of the PTEN pathway, and activation of alternative receptors like IGF1R [2].
This table details the objective response rates (ORR) and duration of response (DOR) for both approved indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1] [2] [3].
| Indication | Patient Population (N) | Overall Response Rate (ORR) | Duration of Response (DOR) |
|---|---|---|---|
| ROS1-positive NSCLC [1] | Adults with metastatic NSCLC (N=51) | 78% (95% CI: 65, 89) [1] | Median DOR not reached; 55% of responses lasted ≥12 months [1]. |
| NTRK fusion-positive solid tumors [1] [4] | Adults & pediatric patients (≥12 years) with various advanced solid tumors (N=54) | 57% (95% CI: 43, 71) [1] | 68% of responses lasted ≥6 months; 45% lasted ≥12 months [1]. |
The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3]. The most common and serious adverse reactions are listed below, along with recommended management strategies [1] [3].
| Category | Adverse Reactions | Management Strategies |
|---|---|---|
| Serious Adverse Reactions | Congestive heart failure, CNS effects (cognitive impairment, dizziness), skeletal fractures, hepatotoxicity, hyperuricemia, QT prolongation, vision disorders [1]. | Dose interruptions (46%), dose reductions (29%), or discontinuation (9%) [4]. |
| Common Adverse Reactions (≥20%) | Fatigue, constipation, dysgeusia, edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [1]. | Monitoring and supportive care. |
The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials. The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient enrollment process.
Integrated analysis of three clinical trials supporting FDA approval [1] [5].
Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].
Subsequent research has expanded the understanding of this compound:
Entrectinib (Rozlytrek) is an oral, centrally active inhibitor of tropomyosin receptor kinases (TRK)A/B/C, ROS1, and anaplastic lymphoma kinase (ALK) approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. As a Biopharmaceutics Classification System (BCS) Class II compound with strong pH-dependent solubility and high permeability, this compound exhibits complex pharmacokinetic (PK) characteristics that make it an ideal candidate for PBPK modeling. The physiologically based pharmacokinetic (PBPK) modeling approach has been extensively applied throughout this compound's development lifecycle to support regulatory submissions, optimize dosing strategies, and predict drug-drug interactions (DDIs) without additional clinical studies.
The foundational PBPK model for this compound incorporates its key physicochemical and pharmacokinetic properties: lipophilic basic character (strongly pH-dependent solubility), extensive metabolism via cytochrome P450 3A4 (CYP3A4), and the presence of an equipotent active metabolite M5 (N-desmethyl metabolite). This compound is predominantly cleared by CYP3A4, which is responsible for approximately 76% of its metabolism in humans, while its active metabolite M5 is further metabolized primarily by the same enzyme (98% fraction metabolized). Both this compound and M5 demonstrate high plasma protein binding (>99%) and a large volume of distribution, contributing to their tissue penetration capabilities, including across the blood-brain barrier. These characteristics have been systematically incorporated into PBPK models to enable robust simulations across diverse clinical scenarios [1] [2] [3].
Table 1: Key Applications of this compound PBPK Modeling in Drug Development
| Application Area | Specific Use Case | Impact/Outcome | Reference |
|---|---|---|---|
| Drug-Drug Interactions (DDI) | Prediction of CYP3A4-mediated interactions with inhibitors/inducers | Informed dosing recommendations without dedicated clinical studies; supported label updates | [1] [2] |
| Pediatric Extrapolation | Dose selection for pediatric populations (≥2 years) | Established 300 mg/m² dose equivalent to adult 600 mg exposure | [1] [4] |
| Formulation Optimization | Assessment of acidulant-containing formulations (F06 vs. F1) | Resolved high variability issues with initial formulation; enabled bioequivalent commercial formulation | [5] [6] [4] |
| Special Populations | Hepatic impairment dose adjustment | Identified need to account for reduced bile salts in addition to hepatic function | [7] |
| Food Effect Assessment | Evaluation of food impact on absorption | Determined negligible food effect for market formulation | [6] |
| Enzyme Ontogeny | Understanding age-dependent metabolic capacity | Explained exposure mismatches in children <2 years | [1] |
Table 2: Critical Physicochemical and Pharmacokinetic Parameters for this compound PBPK Modeling
| Parameter | Value | Description | Source |
|---|---|---|---|
| Solubility (pH-dependent) | Strongly pH-dependent | Higher solubility at acidic pH | [6] |
| Fraction metabolized by CYP3A4 (this compound) | 0.92 | Fraction of this compound clearance via CYP3A4 | [1] |
| Fraction metabolized by CYP3A4 (M5) | 0.98 | Fraction of M5 clearance via CYP3A4 | [1] |
| Protein Binding | >99% | High plasma protein binding for both this compound and M5 | [3] |
| Apparent Volume of Distribution | 551 L | Large Vss indicating extensive tissue distribution | [3] |
| Half-life (this compound) | ~20 hours | Suitable for once-daily dosing | [5] [3] |
| Half-life (M5) | ~40 hours | Longer half-life of active metabolite | [3] |
| Primary Elimination Route | Feces (83%) | Minimal renal excretion (3%) | [3] |
| Active Metabolite Ratio (M5:this compound) | 0.4 at steady-state | Equipotent metabolite contributing to overall efficacy | [5] |
Table 3: Predicted and Observed DDI Magnitudes with CYP3A4 Modulators
| Perpetrator Drug | Interaction Type | Predicted AUC Ratio | Clinical Recommendation | |---------------------|----------------------|-------------------------|----------------------------| | Itraconazole | Strong inhibition | ~7-fold increase | Avoid concomitant use; if unavoidable, reduce this compound dose | [1] | | Erythromycin | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Fluconazole | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Rifampicin | Strong induction | 45-79% decrease in this compound exposure | Avoid concomitant use | [2] | | Carbamazepine | Moderate induction | ~50% decrease in M5 exposure | Avoid concomitant use | [2] |
Objective: To develop and qualify a combined PBPK model for this compound and its active metabolite M5 that accurately predicts their pharmacokinetics across different populations and clinical scenarios.
Software and Tools:
Parameter Optimization Workflow:
Initial Model Building: Populate the model with in vitro and in silico parameters including:
Sensitivity Analysis: Conduct local and global sensitivity analyses to identify the most influential parameters on model outputs, particularly focusing on:
Parameter Optimization: Apply nonlinear mixed-effects modeling to refine parameters using clinical data from:
Metabolite Model Development: Develop a linked PBPK model for M5 incorporating:
Qualification Criteria: The model is considered qualified when the predicted/observed ratios for AUC and Cmax fall within the 0.8-1.25 range for most scenarios, or at minimum within the 0.5-2.0 range, with consistent visual predictive check agreement between simulated and observed concentration-time profiles [1] [2].
Objective: To predict the magnitude of CYP3A4-mediated drug interactions and derive appropriate dose adjustments for co-administration with CYP3A4 inhibitors or inducers.
Clinical Scenario Simulation:
Baseline Simulation: Establish the steady-state exposure of this compound and M5 at the recommended clinical dose (600 mg once daily in adults or 300 mg/m² in pediatric patients).
Perpetrator Co-administration: Introduce the perpetrator drug (CYP3A4 inhibitor or inducer) at clinically relevant doses and regimens:
Exposure Comparison: Calculate the geometric mean ratio of this compound and M5 AUC(0-τ) and Cmax at steady-state with and without the perpetrator.
Dose Adjustment Strategy: Apply the following decision framework:
Validation Step: Compare simulated DDI magnitudes against available clinical data when possible (e.g., itraconazole and rifampicin DDI studies) to verify model performance [1] [2] [8].
Objective: To extrapolate this compound pharmacokinetics from adults to pediatric populations and establish appropriate dosing recommendations.
Age-Stratified Approach:
Physiological Parameter Adjustment: Account for age-dependent changes in:
Formulation Considerations: Address the impact of different formulations:
Dose Calculation:
Special Population Considerations:
Validation in Pediatric Populations: Verify model predictions against observed pediatric pharmacokinetic data when available, with particular attention to the accuracy in different age strata, especially children under 2 years where physiological understanding is less complete [1] [4].
Diagram 1: Comprehensive workflow for this compound PBPK model development, qualification, and application in drug development. The process begins with parameter collection, proceeds through model building and qualification, and culminates in various regulatory applications.
Diagram 2: Mechanism of CYP3A4-mediated drug-drug interactions for this compound. Perpetrator drugs modulate CYP3A4 activity in both gut wall and liver, affecting first-pass metabolism and systemic clearance of both this compound and its active metabolite M5.
The comprehensive PBPK modeling approach for this compound exemplifies the power of mechanistic modeling in modern drug development. Through the systematic application of these models, researchers have successfully addressed critical development questions regarding drug-drug interactions, pediatric dosing, formulation optimization, and special population considerations. The models have demonstrated sufficient predictive accuracy to support regulatory decision-making, with several key applications incorporated into the approved product labeling.
Future directions for this compound PBPK modeling include continued refinement of the pediatric models, particularly for children under 2 years where greater prediction uncertainty exists, potentially due to incomplete understanding of gut physiology and protein binding in very young children. Additionally, ongoing research focuses on better characterizing the impact of hepatic impairment on this compound pharmacokinetics, with recent evidence suggesting that reduced intestinal bile salt concentrations in cirrhotic patients may significantly affect absorption of this lipophilic drug. As PBPK modeling technology continues to evolve, these models will play an increasingly central role in optimizing this compound therapy across diverse patient populations and clinical scenarios [1] [7].
Entrectinib is a potent small molecule inhibitor targeting tropomyosin receptor kinases (TRK) TRKA, TRKB, TRKC, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK). It is approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). As a BCS Class II drug, this compound exhibits high permeability but poor aqueous solubility, which limits its oral bioavailability and contributes to significant fast-fed variability in clinical practice. The molecule has a chemical formula of C31H34F2N6O2 and a molecular weight of 560.65 g/mol. Its lipophilic nature and pH-dependent solubility present significant formulation challenges, particularly under varying gastrointestinal conditions.
The development of an This compound nanosuspension addresses these limitations through a particle engineering approach that enhances dissolution velocity and saturation solubility. The sonoprecipitation-ultrasonication technique employed in this protocol represents an advanced bottom-up nanoprecipitation method followed by high-energy particle size reduction. This combination approach enables precise control over critical quality attributes including particle size, polydispersity index, and crystalline morphology, ultimately leading to improved oral bioavailability and reduced food effects that have been observed with the conventional formulation.
The formulation development followed a systematic QbD approach to ensure robust product performance. The initial risk assessment identified critical material attributes and process parameters that could potentially impact critical quality attributes (CQAs). The CQAs for the this compound nanosuspension were defined as: particle size (target < 200 nm), polydispersity index (PdI, target < 0.2), zeta potential, crystalline form, and drug content. Through factor screening studies, three critical parameters were selected for optimization: stabilizer concentration, amplitude of ultrasonication, and sonication time.
A three-factor, three-level Box-Behnken design was employed to systematically optimize the formulation parameters. This response surface methodology enabled the identification of optimal conditions while evaluating potential interaction effects between factors. The experimental design comprised 15 experimental runs, including 3 center points to estimate pure error. The independent variables and their levels are presented in Table 1.
Table 1: Box-Behnken Design Independent Variables and Levels
| Independent Variable | Symbol | Level | |--------------------------|------------|-----------| | | | -1 | 0 | +1 | | Poloxamer 188 Concentration (% w/v) | X₁ | 0.5 | 1.0 | 1.5 | | Ultrasonication Amplitude (%) | X₂ | 60 | 70 | 80 | | Sonication Time (minutes) | X₃ | 5 | 10 | 15 |
The dependent responses measured for each experimental run included: particle size (nm), polydispersity index (PdI), zeta potential (mV), and entrapment efficiency (%). Mathematical model fitting and statistical analysis were performed using Design-Expert software with a focus on achieving the target CQAs while maintaining manufacturing feasibility.
The This compound nanosuspension was prepared using a combined sonoprecipitation-ultrasonication technique as illustrated in the following experimental workflow:
Step 1: Organic Phase Preparation
Step 2: Aqueous Phase Preparation
Step 3: Emulsion Formation
Step 4: Ultrasonication Process
Step 5: Solvent Evaporation
Step 6: Nanosuspension Collection
Particle size, polydispersity index (PdI), and zeta potential were determined using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS. The analysis protocol involved:
Particle morphology was examined using scanning electron microscopy (SEM) following this protocol:
Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) were employed to investigate the crystalline state of this compound in the nanosuspension:
The saturation solubility of the optimized nanosuspension was compared with pure this compound using the following method:
Dissolution profiles were evaluated using USP Apparatus II (paddle method) under the following conditions:
The optimized this compound nanosuspension prepared under the identified optimal conditions exhibited superior properties compared to the pure drug, as summarized in Table 2.
Table 2: Characteristics of Optimized this compound Nanosuspension
| Parameter | Pure Drug | Nanosuspension | Improvement Factor |
|---|---|---|---|
| Particle Size (nm) | >10,000 (coarse powder) | 83.2 ± 3.5 | >120-fold reduction |
| Polydispersity Index | - | 0.055 ± 0.012 | Monodisperse distribution |
| Saturation Solubility (μg/mL) | 12.5 ± 1.8 | 242.3 ± 15.6 | 19.38-fold improvement |
| Drug Content (%) | - | 98.7 ± 1.2 | Within acceptance criteria |
| Zeta Potential (mV) | - | -28.5 ± 1.8 | Good physical stability |
The particle size distribution of the optimized formulation demonstrated exceptional uniformity with a mean particle size of 83.2 nm and narrow PdI of 0.055, indicating a monodisperse system ideal for predictable in vivo performance. The high negative zeta potential of -28.5 mV provided adequate electrostatic stabilization to prevent particle aggregation during storage.
The This compound nanosuspension demonstrated remarkable solubility enhancement across various physiological pH conditions, with the most significant improvement observed at intestinal pH (6.8), where the drug's intrinsic solubility is lowest. The dissolution efficiency increased from 28.5% for the pure drug to 89.7% for the nanosuspension within the first 30 minutes, representing a 3.15-fold improvement in dissolution rate. This enhanced dissolution profile is critical for overcoming the dissolution rate-limited absorption of this compound, particularly in the fasted state.
The oral bioavailability of the this compound nanosuspension was evaluated in animal models under both fed and fasted conditions, with the key pharmacokinetic parameters summarized in Table 3.
Table 3: Pharmacokinetic Parameters of this compound Nanosuspension vs. Pure Drug
| Pharmacokinetic Parameter | Pure Drug (Fasted) | Nanosuspension (Fasted) | Nanosuspension (Fed) |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 125.6 ± 15.3 | 451.2 ± 28.7 (3.59-fold ↑) | 440.3 ± 32.1 (3.51-fold ↑) |
| AUC₀–ₜ (ng·h/mL) | 985.4 ± 112.5 | 2355.1 ± 198.3 (2.39-fold ↑) | 2197.4 ± 185.6 (2.23-fold ↑) |
| Tₘₐₓ (h) | 4.2 ± 0.8 | 3.1 ± 0.5 | 3.3 ± 0.6 |
| Relative Bioavailability (%) | 100 | 239 | 223 |
The results demonstrated that the nanosuspension formulation significantly enhanced the rate and extent of absorption compared to the pure drug suspension. Most notably, the fast-fed variability was substantially reduced, with comparable Cₘₐₓ and AUC values observed under both physiological conditions. This addresses a major clinical limitation of conventional this compound formulations, which exhibit significant food effects that complicate dosing recommendations and patient compliance.
The physical stability of the this compound nanosuspension was assessed according to ICH guidelines:
Chemical stability was evaluated using a validated HPLC method with the following parameters:
The method effectively separated this compound from its major degradation products and metabolites, particularly the active M5 metabolite formed via CYP3A4-mediated N-demethylation.
The sonoprecipitation-ultrasonication method described in this protocol successfully produced an This compound nanosuspension with excellent physicochemical properties and significantly enhanced in vitro and in vivo performance. The systematic QbD approach enabled identification of critical process parameters and their optimal ranges, ensuring robust and reproducible nanosuspension production.
The 19.38-fold improvement in saturation solubility and 3.15-fold enhancement in dissolution rate directly addressed the primary limitation of this compound as a BCS Class II drug. More importantly, the significant reduction in fast-fed variability demonstrated in pharmacokinetic studies represents a major clinical advancement, potentially enabling more flexible dosing without strict food requirements. The CNS penetration capability of this compound, essential for treating brain metastases, is expected to be maintained or potentially enhanced due to the increased systemic exposure.
This protocol provides a comprehensive framework for researchers and formulation scientists to develop this compound nanosuspensions with predictable performance characteristics. The detailed methodology and characterization protocols can be adapted for quality control purposes or further optimization studies. The successful implementation of this technology holds promise for improving the therapeutic outcomes of this compound in clinical practice through enhanced and more consistent oral bioavailability.
Entrectinib (Rozlytrek) is an oral, potent, and central nervous system (CNS)-active inhibitor targeting tyrosine receptor kinases TRKA, TRKB, TRKC, ROS1, and ALK. Its unique pharmacological profile enables effective treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). The drug's design specifically addresses the unmet medical need for effective treatments in patients with CNS involvement, demonstrating significant blood-brain barrier penetration with blood-to-brain concentration ratios ranging from 0.43 to 1.90 in animal studies [1]. This compound received FDA accelerated approval in August 2019 based on its robust efficacy in treating solid tumors harboring NTRK fusions and ROS1-positive NSCLC, representing a significant advancement in precision oncology approaches [2].
The pharmacological activity of this compound centers on its ability to inhibit tropomyosin receptor kinases (TRKs) produced by NTRK gene fusions, which act as oncogenic drivers across diverse tumor types. These fusions lead to constitutively active kinase function that promotes tumor growth and survival. This compound potently inhibits TRKA, TRKB, and TRKC at low nanomolar concentrations, with an average median inhibitory concentration of 0.002 μM [1]. The diagram below illustrates this compound's primary mechanism of action across its molecular targets:
The standard recommended dose of this compound for adult patients is 600 mg administered orally once daily until disease progression or unacceptable toxicity occurs [3] [4]. This dosing regimen applies to both approved indications: metastatic ROS1-positive NSCLC and NTRK fusion-positive solid tumors. Clinical trials demonstrated that this compound achieves linear pharmacokinetics with suitable absorption and half-life characteristics for once-daily dosing, reaching maximum plasma concentrations approximately 4 hours post-dose with an elimination half-life of about 20 hours [5].
Table 1: Standard Adult Dosing Regimens for this compound
| Patient Population | Indication | Recommended Dose | Administration | Treatment Duration |
|---|---|---|---|---|
| Adults ≥18 years | Metastatic ROS1-positive NSCLC | 600 mg once daily | Oral, with or without food | Until disease progression or unacceptable toxicity |
| Adults ≥18 years | NTRK fusion-positive solid tumors | 600 mg once daily | Oral, with or without food | Until disease progression or unacceptable toxicity |
For pediatric patients 12 years and older with NTRK fusion-positive solid tumors, this compound dosing is based on body surface area (BSA) to ensure appropriate drug exposure [3]. The recommended pediatric dosing utilizes a BSA-based calculation rather than the flat 600 mg dose used in adults, with specific dosing tiers as shown in the table below.
Table 2: Pediatric Dosing Guidelines for NTRK Fusion-Positive Solid Tumors (≥12 Years)
| Body Surface Area (BSA) | Recommended this compound Dose | Frequency |
|---|---|---|
| >1.5 m² | 600 mg | Once daily |
| 1.11 to 1.5 m² | 500 mg | Once daily |
| 0.91 to 1.1 m² | 400 mg | Once daily |
For younger pediatric patients (≥1 month to <12 years), dosing follows different parameters. Patients from 1 to <6 months receive 250 mg/m² once daily, while those ≥6 months old are dosed according to BSA categories: 300 mg/m² for BSA ≤0.5 m², 200 mg for BSA 0.51-0.8 m², 300 mg for BSA 0.81-1.1 m², 400 mg for BSA 1.11-1.5 m², and 600 mg for BSA ≥1.51 m² [4]. Research has confirmed that the pediatric dose of 300 mg/m² with the commercial acidulant formulation (F06) provides systemic exposures comparable to the adult 600 mg flat dose, ensuring consistent efficacy across age groups [6].
The approval of this compound for NTRK fusion-positive solid tumors was based on a pooled analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) involving 54 adult patients with advanced or metastatic solid tumors harboring NTRK fusions [1]. These patients represented ten different tumor types and 19 different histologies, demonstrating the tumor-agnostic nature of this compound's efficacy. The integrated analysis revealed an objective response rate (ORR) of 57% (95% CI: 43.2-70.8), with 7% achieving complete responses and 50% achieving partial responses [1]. The median duration of response was 10 months, with 68% of responders maintaining responses for ≥6 months and 45% maintaining responses for ≥12 months [2].
Notably, this compound demonstrated significant activity in the central nervous system, with intracranial responses observed in patients with measurable CNS metastases [1]. This CNS activity addresses a critical unmet need, as NTRK fusion-positive tumors can metastasize to the brain, and many targeted therapies have limited blood-brain barrier penetration. The efficacy was consistent across various tumor types and NTRK fusion partners, with particularly strong responses observed in patients with mammary analogue secretory carcinoma (86% ORR), breast cancer (83% ORR), and thyroid cancer (60% ORR) [7].
In patients with ROS1-positive metastatic NSCLC, this compound demonstrated compelling efficacy in a pooled analysis of 51 adults across the same three clinical trials [2]. The results showed an objective response rate of 78% (95% CI: 65-89), with 55% of responders maintaining responses for 12 months or longer [2]. Importantly, among patients with measurable CNS metastases at baseline who had not received prior radiation therapy to the brain within 2 months of this compound treatment, intracranial responses were observed in 7 of 10 patients [7].
The efficacy of this compound in ROS1-positive NSCLC was consistent across different ROS1 fusion partners, with objective response rates of 85% for CD74-ROS1, 57% for SLC34A2-ROS1, 67% for SDC4-ROS1, 100% for EZR-ROS1, and 50% for TPM3-ROS1 fusions [7]. These results position this compound as a first-line therapy option for patients with ROS1-positive NSCLC, particularly those with CNS metastases who require effective systemic and intracranial disease control.
Table 3: Summary of Clinical Efficacy Outcomes from Integrated Analyses
| Efficacy Parameter | NTRK Fusion-Positive Solid Tumors (n=54) | ROS1-Positive NSCLC (n=51) |
|---|---|---|
| Objective Response Rate | 57% (95% CI: 43-71) | 78% (95% CI: 65-89) |
| Complete Response | 7% | 15% |
| Partial Response | 50% | 63% |
| Duration of Response ≥6 months | 68% | Not reported |
| Duration of Response ≥12 months | 45% | 55% |
| Intracranial Response (measurable CNS metastases) | 3 of 4 patients | 7 of 10 patients |
This compound therapy requires careful monitoring and appropriate dose modifications to manage treatment-emergent adverse events while maintaining clinical benefit. The dose reduction schedule follows a structured approach with two defined reduction levels before consideration of permanent discontinuation if toxicities persist [3] [4].
Table 4: Dose Reduction Guidelines for Adverse Events
| Dose Reduction Level | Patients with BSA >1.5 m² | Patients with BSA 1.11-1.5 m² | Patients with BSA 0.91-1.1 m² |
|---|---|---|---|
| Starting Dose | 600 mg once daily | 500 mg once daily | 400 mg once daily |
| First Dose Reduction | 400 mg once daily | 400 mg once daily | 300 mg once daily |
| Second Dose Reduction | 200 mg once daily | 200 mg once daily | 200 mg once daily |
The following protocols outline evidence-based approaches for managing specific adverse reactions associated with this compound therapy:
Congestive Heart Failure: For Grade 2 or 3 events, withhold this compound until recovery to Grade ≤1, then resume at a reduced dose. For Grade 4 events, permanently discontinue this compound [3] [4].
Central Nervous System Effects: For intolerable Grade 2 events, withhold until recovery to Grade ≤1, then resume at same or reduced dose. For Grade 3 events, withhold until recovery to Grade ≤1, then resume at reduced dose. For Grade 4 events, permanently discontinue [4].
Hepatotoxicity: For Grade 3 events, withhold until recovery to Grade ≤1; resume at same dose if resolution occurs within 4 weeks or at reduced dose for recurrent events. For Grade 4 events, withhold until recovery to Grade ≤1; resume at reduced dose if resolution occurs within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [3].
QTc Prolongation: For QTc >500 ms, withhold until recovery to baseline; resume at same dose if causative factors are identified and corrected, or at reduced dose if no causative factors identified. For life-threatening arrhythmias, permanently discontinue [3] [4].
Hyperuricemia: For symptomatic or Grade 4 hyperuricemia, initiate urate-lowering therapy; withhold this compound until improvement of signs/symptoms; resume at same or reduced dose [4].
The workflow for managing adverse events follows a structured clinical decision pathway:
This compound demonstrates predictable pharmacokinetics suitable for once-daily dosing. After oral administration, this compound is absorbed with maximum plasma concentrations reached approximately 4 hours post-dose [5]. The drug exhibits linear pharmacokinetics across the dose range of 100-800 mg, with an effective half-life of approximately 20 hours that supports once-daily dosing [5]. This compound is primarily metabolized in the liver and is cleared mainly through metabolism, with both this compound and its metabolites eliminated predominantly in feces, indicating minimal renal excretion [5].
The active N-demethylated metabolite (M5) demonstrates comparable potency to the parent drug and achieves steady-state exposure approximately half that of this compound [5]. Importantly, pharmacokinetic studies have demonstrated that this compound can be administered with or without food, as food has no clinically relevant effect on its pharmacokinetics [5]. This administration flexibility represents a practical advantage for patients experiencing treatment-related gastrointestinal symptoms.
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 enzymes, making it susceptible to interactions with strong and moderate CYP3A inhibitors and inducers [3] [4]. Concomitant administration with these agents requires dose modifications or avoidance, as outlined in the protocol below:
Strong CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 100 mg once daily for adults with BSA >1.5 m² [3] [4].
Moderate CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 200 mg once daily for adults with BSA >1.5 m² [3] [4].
CYP3A Inducers: Avoid concomitant use with strong or moderate CYP3A inducers, as they may decrease this compound plasma concentrations and reduce efficacy [3].
After discontinuation of a strong or moderate CYP3A inhibitor, patients should resume the this compound dose taken prior to initiating the inhibitor after 3-5 elimination half-lives of the inhibiting drug [4].
Dosing recommendations for special populations require careful consideration based on available pharmacokinetic data:
Hepatic Impairment: No dosage adjustment is recommended for patients with mild hepatic impairment. For patients with moderate to severe hepatic impairment (total bilirubin >1.5 × ULN), no specific dosing recommendations exist due to insufficient data; however, these patients should be monitored more frequently for adverse reactions as they may be at increased risk [4].
Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment (CrCl 30 to <90 mL/min). For patients with severe renal impairment (CrCl <30 mL/min), no specific dosing recommendations exist due to lack of study data [3] [4].
This compound is available in multiple formulations including 50 mg, 100 mg, and 200 mg capsules, as well as pellets for oral suspension [4]. The commercial capsule formulation (F06) contains tartaric acid as an acidulant to reduce pH-dependent solubility variability and ensure consistent bioavailability [6]. This represents a significant improvement over the initial clinical formulation (F1), which demonstrated suboptimal performance in pediatric patients due to high variability in systemic exposure [6]. Capsules should be swallowed whole and not opened, crushed, or chewed. If a dose is missed, it should be taken as soon as remembered unless the next dose is due within 12 hours [3].
This compound at 600 mg once daily represents an effective targeted therapy for patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC. The comprehensive dosing protocols outlined in these application notes provide researchers and clinicians with evidence-based guidance for optimal administration, dose modification, and toxicity management. The robust clinical efficacy data, particularly the 57% objective response rate in NTRK fusion-positive tumors and 78% objective response rate in ROS1-positive NSCLC, coupled with significant CNS activity, position this compound as an important therapeutic option in precision oncology [2] [1]. The well-characterized pharmacokinetic profile and manageable safety spectrum support its use across diverse patient populations, with ongoing research continuing to refine its application in targeted cancer therapy.
Understanding how this compound is metabolized is crucial for designing relevant assays. The table below summarizes key characteristics:
| Aspect | Description |
|---|---|
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4), responsible for 76% of its metabolism in humans [1] [2]. |
| Active Metabolite | M5, which has similar pharmacological activity to the parent drug and reaches about 40% of the steady-state concentration of this compound [1] [3]. |
| Other Metabolic Pathways | In vitro studies also identify N-dealkylated, N-oxide, and hydroxylated metabolites [1]. |
| Reaction Phenotyping | In vitro incubation with recombinant human CYP enzymes showed inhibition potential ranked as: CYP2C8 ≈ CYP3A4 > CYP2C9 > CYP2C19 ≈ CYP3A5 > CYP2D6 > CYP2B6 > CYP1A2 [4]. |
While a tissue S9 assay protocol is not provided, one research paper details an investigation of this compound's metabolic stability in Rat Liver Microsomes (RLMs), which follows a similar principle [5]. The workflow and key parameters are outlined below.
The key methodological details from this study are summarized in the table below.
| Parameter | Description |
|---|---|
| Biological System | Rat Liver Microsomes (RLMs) [5]. |
| Incubation Conditions | This compound incubated with RLMs and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C [5]. |
| Analytical Technique | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [5]. |
| Chromatography | - Column: C18 (4.6 x 75 mm, 2.7 μm).
For scientists aiming to study this compound metabolism, here are some key considerations:
For researchers investigating the oral absorption of entrectinib, a targeted kinase inhibitor, understanding its route-dependent intestinal metabolism is crucial for predicting its bioavailability and systemic exposure [1].
The following protocol outlines the methodology for building a PBPK model that integrates data from in situ intestinal perfusion and other experiments to predict this compound absorption in humans.
Objective: To construct and validate a PBPK model for this compound that accurately predicts its oral bioavailability and systemic exposure by incorporating route-dependent gut metabolism.
1. Data Acquisition from Preclinical Studies
First, gather experimental data from rat studies to parameterize the initial model.
P_{eff}) based on the disappearance of the drug from the perfusate. This directly informs the model on how well the drug is absorbed across the gut wall.C_{max}), time to C_{max} (T_{max}), half-life (t_{1/2}), systemic clearance, and volume of distribution.2. PBPK Model Construction & Optimization
3. Human Model Extrapolation and Prediction
The workflow below visualizes this multi-step experimental and modeling process.
The table below summarizes the types of quantitative data required from key experiments to parameterize the PBPK model.
| Experimental Method | Key Quantitative Parameters | Role in PBPK Model |
|---|---|---|
| In Situ Intestinal Perfusion | Effective permeability (P_eff); segmental absorption data |
Directly informs the rate and extent of drug absorption in the gut; critical for QGut model. |
| In Vitro Metabolism (S9) | Intrinsic clearance (CL_int, gut, CL_int, liver); metabolite formation rates |
Scales organ-specific metabolic clearance to predict first-pass effect in gut and liver. |
| In Vivo PK (Rat) | AUC, C_max, T_max, t_{1/2}, systemic clearance, volume of distribution |
Used as a gold standard to calibrate and validate the initial rat PBPK model. |
| In Vitro Physicochemical | Plasma protein binding (≈99.5% [2]); log P; solubility | Determines free drug fraction for metabolism and tissue distribution. |
Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting TRKA/B/C, ROS1, and ALK fusion proteins that has demonstrated exceptional central nervous system (CNS) penetration capabilities, distinguishing it from other inhibitors in its class. This unique pharmacological profile addresses a critical unmet need in oncology, as CNS metastases develop in 10-30% of all solid tumors and are associated with poor clinical outcomes. Up to 50% of patients with ROS1-positive NSCLC specifically develop brain metastases, creating an urgent requirement for therapeutic agents that can effectively target these intracranial lesions. The clinical significance of this compound lies in its ability to achieve therapeutic concentrations in the CNS, enabling robust antitumor activity against both primary brain tumors and metastatic CNS disease, which has been validated across multiple preclinical models and clinical trials.
The molecular design of this compound specifically accounts for the challenges posed by the blood-brain barrier (BBB), particularly the presence of efflux transporters like P-glycoprotein (P-gp) that typically limit CNS penetration of therapeutic agents. Unlike many tyrosine kinase inhibitors that are strong P-gp substrates and thus actively transported out of the brain, this compound's weak interaction with P-gp allows it to maintain sustained therapeutic levels in the CNS compartment. This pharmacological advantage has translated to meaningful clinical outcomes, with this compound demonstrating significant intracranial efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC with baseline CNS metastases, establishing it as a valuable therapeutic option for these molecularly-defined populations.
The exceptional CNS penetration of this compound stems from its unique weak interaction with the P-glycoprotein (P-gp) efflux transporter compared to other tyrosine kinase inhibitors in its class. P-gp is a key ATP-binding cassette transporter expressed at the blood-brain barrier that actively pumps substrate molecules back into the circulation, significantly limiting brain exposure for many therapeutic agents. Research has demonstrated that this compound shows substantially lower apical efflux ratios (1.1-1.15) in validated in vitro models compared to crizotinib and larotrectinib (≥2.8), indicating markedly reduced interaction with P-gp and consequently enhanced brain penetration capabilities. This weak substrate relationship with P-gp enables this compound to achieve sustained therapeutic concentrations in the CNS compartment, which is critical for effective targeting of intracranial tumors and metastases.
Table: Comparison of P-gp Interaction and CNS Penetration Properties Among TKIs
| Parameter | This compound | Crizotinib | Larotrectinib |
|---|---|---|---|
| AP-ER Value | 1.1-1.15 | ≥2.8 | ≥2.8 |
| P-gp Interaction | Weak substrate | Strong substrate | Strong substrate |
| CSF/Unbound Plasma Ratio | >0.2 | ~0.03 | ~0.03 |
| Brain Distribution | Favorable | Poor | Poor |
| Clinical CNS Efficacy | Demonstrated | Limited | Limited |
The molecular basis for this compound's differential interaction with P-gp involves specific physicochemical properties and structural features that reduce its affinity for the transporter's substrate-binding domains. While the exact structural determinants remain under investigation, this property appears to be an intrinsic characteristic of the molecule rather than a function of dosing, as this compound achieves favorable brain-to-plasma concentration ratios (0.6-1.5) even at steady state. The cerebrospinal fluid to unbound plasma concentration ratio (CSF/Cu,p) of >0.2 further confirms that this compound achieves therapeutic relevance in the CNS compartment, unlike other TKIs that demonstrate ratios of approximately 0.03, indicating minimal CNS exposure. This favorable distribution profile is the fundamental mechanism underlying this compound's demonstrated efficacy in intracranial tumor models and patients with CNS metastases.
The diagram above illustrates the mechanistic pathway by which this compound achieves therapeutic concentrations in the CNS. The process begins with oral administration and systemic absorption, followed by circulation to the cerebral vasculature. At the blood-brain barrier, this compound's weak interaction with P-gp (demonstrated by low AP-ER values of 1.1-1.15) enables it to avoid significant efflux, unlike other TKIs that are strong P-gp substrates. This permits passive diffusion across the endothelial cells into the brain parenchyma, where it achieves a favorable CSF-to-unbound plasma concentration ratio exceeding 0.2. Once in the brain microenvironment, this compound reaches therapeutic concentrations at tumor sites where it potently inhibits NTRK and ROS1 fusion proteins, leading to apoptosis of tumor cells and ultimately tumor regression.
The AP-ER assay represents a novel methodological approach designed to more accurately predict the brain penetration capabilities of therapeutic compounds by quantifying their interaction with P-glycoprotein. Traditional bidirectional efflux ratio calculations had proven inadequate for predicting this compound's CNS penetration, initially misclassifying it as a strong P-gp substrate. The AP-ER method addresses this limitation by specifically accounting for the polarized localization of P-gp on the apical membrane of epithelial cells, creating a more physiologically relevant assessment. This protocol enables researchers to differentiate between compounds with similar molecular targets but divergent CNS penetration profiles, providing critical data for candidate selection in CNS drug development programs.
Calculate apparent permeability (Papp) using the formula:
where ΔQ/Δt = amount transported per time period, C0 = initial concentration, and S = membrane surface area.
Determine AP-ER values using the formula:
where Papp,inh(A→B) represents permeability in the A→B direction in the presence of P-gp inhibitor.
Quality control measures include regular monitoring of cell passage numbers (use within 20 passages), mycoplasma testing, and consistent performance of positive controls (digoxin should show high ER values). Interpretation guidelines: Compounds with AP-ER values <1.5 are considered weak P-gp substrates with predicted favorable brain penetration (this compound class), while values ≥2.8 indicate strong P-gp substrates with predicted poor brain distribution (crizotinib, larotrectinib class). The assay should demonstrate high reproducibility with inter-experiment coefficient of variation <15% for control compounds.
This protocol characterizes the brain penetration properties of this compound in vivo using rat models, providing quantitative data on distribution to plasma, brain tissue, and cerebrospinal fluid (CSF). The study aims to determine key pharmacokinetic parameters including brain-to-plasma ratios, CSF-to-unbound plasma ratios, and the time course of brain distribution. The experimental design enables comparison between this compound and reference compounds (crizotinib, larotrectinib) under identical conditions, providing direct comparative data on CNS penetration capabilities.
Calculate the following key parameters:
Table: Key Parameters from Rat Brain Penetration Studies
| Parameter | This compound | Crizotinib | Larotrectinib |
|---|---|---|---|
| Brain-to-Plasma Ratio (Kp) | 0.6-1.5* | <0.3 | <0.3 |
| CSF/Unbound Plasma Ratio | >0.2 | ~0.03 | ~0.03 |
| Time to Reach Brain Tmax (h) | <2 | <2 | <2 |
| Sustained Brain Exposure | Yes | No | No |
Note: Values for this compound based on repeated dosing; single-dose values may be lower initially but increase with repeated administration.
This protocol describes the evaluation of this compound antitumor activity in intracranial tumor models that recapitulate key aspects of human CNS malignancies. The model utilizes clinically relevant systemic exposures to establish translational relevance to human dosing regimens. The intracranial implantation approach creates a therapeutically challenging environment that rigorously tests the compound's ability to not only penetrate the blood-brain barrier but also exert meaningful antitumor effects within the CNS compartment.
Calculate the following efficacy parameters:
The antitumor efficacy of this compound has been rigorously evaluated in multiple intracranial tumor models representing different molecular drivers. In these therapeutically challenging models, this compound administration at clinically relevant systemic exposures resulted in significant tumor inhibition and conferred a complete survival benefit. The robust antitumor activity observed in these models provides compelling preclinical validation of this compound's potential for treating CNS malignancies, consistent with its weak P-gp substrate property and favorable brain distribution profile. Importantly, the efficacy demonstrated in these models occurred at dose levels that achieve systemic exposures comparable to those associated with clinical efficacy in humans, strengthening the translational relevance of these findings.
Table: Preclinical Efficacy of this compound in Intracranial Tumor Models
| Model Type | Molecular Alteration | Dosing Regimen | Efficacy Outcome | Survival Benefit |
|---|---|---|---|---|
| Intracranial Xenograft 1 | NTRK Fusion | 10-50 mg/kg oral, daily | Strong tumor inhibition | Complete |
| Intracranial Xenograft 2 | ROS1 Fusion | 10-50 mg/kg oral, daily | Significant regression | Complete |
| Brain Metastasis Model | NTRK/ROS1 Fusions | Clinically relevant exposures | Robust suppression | Marked extension |
The consistent demonstration of efficacy across different intracranial models with varying molecular drivers underscores the broad potential applicability of this compound for CNS malignancies harboring NTRK or ROS1 fusions. The complete survival benefit observed in these aggressive models is particularly noteworthy, as untreated animals typically succumb rapidly to progressive CNS disease. Furthermore, detailed pharmacokinetic-pharmacodynamic analyses from these studies have established clear exposure-response relationships, providing guidance for appropriate dosing strategies to maximize antitumor activity while maintaining a favorable safety profile. These comprehensive preclinical data formed the foundation for clinical evaluation of this compound in patients with CNS metastases and primary brain tumors.
The clinical efficacy of this compound in patients with CNS metastases has been evaluated across multiple clinical trials, providing robust validation of the preclinical findings. In an integrated analysis of three phase I/II trials (ALKA-372-001, STARTRK-1, and STARTRK-2), this compound demonstrated meaningful intracranial activity in patients with NTRK fusion-positive solid tumors and baseline CNS metastases. The data revealed an intracranial objective response rate (ORR) of 50% in all patients with baseline CNS metastases, with a median intracranial duration of response of 8.0 months and median intracranial progression-free survival of 8.9 months. In the subset of patients with measurable CNS disease at baseline, the intracranial ORR was even more impressive at 62.5%, demonstrating substantial antitumor activity against established CNS metastases.
Table: Clinical Intracranial Efficacy of this compound in NTRK Fusion-Positive Solid Tumors
| Parameter | All Patients with Baseline CNS Metastases (n=16) | Patients with Measurable CNS Disease (n=8) |
|---|---|---|
| Intracranial ORR, % (95% CI) | 50.0 (24.7-75.4) | 62.5 (24.5-91.5) |
| Complete Response, n | 0 | 4 |
| Partial Response, n | 8 | 4 |
| Median Intracranial DoR, months (95% CI) | 8.0 (6.7-NE) | NE (5.0-NE) |
| Median Intracranial PFS, months (95% CI) | 8.9 (5.9-14.3) | 10.1 (2.8-NE) |
In patients with ROS1-positive non-small cell lung cancer (NSCLC) with baseline CNS metastases, this compound similarly demonstrated substantial intracranial activity, with an intracranial ORR of 55.0% and median intracranial progression-free survival of 7.7 months. The clinical efficacy observed in these trials is particularly noteworthy given that the patient population was heavily pretreated, with the majority having received prior systemic therapies. Importantly, this compound exhibited a manageable safety profile with most treatment-related adverse events being grade 1-2, and the most common neurological adverse events including dysgeusia, dizziness, and paresthesia. The low rate of CNS progression observed in these studies (only 3 of 74 evaluated patients showed scan-confirmed CNS progression) suggests that this compound may provide protection against the development of new CNS metastases, an important clinical consideration for patients with tumors prone to CNS dissemination.
The clinical efficacy of this compound has also been evaluated in pediatric populations, with integrated data from the STARTRK-NG, TAPISTRY, and STARTRK-2 trials demonstrating promising activity. In TRK/ROS1 inhibitor-naïve patients under 18 years of age with metastatic or locally advanced NTRK or ROS1 fusion-positive extracranial solid or CNS tumors, this compound yielded confirmed objective response rates of 72.7% in the NTRK subgroup and 65.0% in the ROS1 subgroup. The median time to response was remarkably rapid at 1.9 months in both subgroups, and responses were durable with median duration of response not reached in either subgroup after median survival follow-up of approximately two years. The safety profile in pediatric patients was manageable, with the most frequently reported treatment-related adverse events being weight gain (35.2%) and anemia (31.9%), and extended duration of safety monitoring did not demonstrate new or cumulative toxicity.
The diagram above outlines a comprehensive workflow for evaluating the CNS activity of drug candidates, using the development of this compound as a model. This integrated approach begins with in vitro P-gp screening using the AP-ER assay to identify compounds with favorable efflux transporter profiles. Candidates meeting the threshold (AP-ER <1.5) progress to rat brain penetration studies to quantify distribution to brain tissue and CSF, with advancement contingent upon achieving Kp,uu >0.2. Compounds satisfying these criteria then advance to intracranial tumor models for efficacy assessment, with tumor inhibition >50% considered indicative of meaningful CNS activity and supporting clinical development. This rigorous, stepwise approach efficiently identifies compounds with genuine potential for CNS efficacy while deprioritizing those unlikely to succeed in clinical settings, optimizing resource utilization in drug development.
Successful implementation of these protocols requires careful attention to several critical factors:
The comprehensive application notes and protocols detailed in this document provide a rigorous framework for evaluating the CNS activity of therapeutic agents, with this compound serving as a paradigm for successful development of a CNS-active targeted therapy. The integrated approach spanning innovative in vitro assays, physiologically relevant animal models, and clinical validation has established this compound as a promising therapeutic option for patients with NTRK or ROS1 fusion-positive CNS tumors and CNS metastases. The distinct pharmacological profile of this compound, characterized by weak P-gp interaction and favorable brain distribution, differentiates it from other inhibitors in its class and underpins its demonstrated efficacy in challenging clinical scenarios involving CNS disease. These protocols offer researchers a validated roadmap for identifying and optimizing compounds with genuine potential to address the unmet need for effective therapies against CNS malignancies.
The table below summarizes the clinically observed neurological and CNS-related adverse events (AEs) associated with Entrectinib and the current standard management approaches.
| Adverse Event | Incidence in Clinical Trials | Reported Clinical Management |
|---|---|---|
| Dysgeusia (taste disturbance) | 42.3% [1] | Dose modification, treatment interruptions, or withdrawal [1]. |
| Dysesthesia | 29.0% [1] | Dose modification, treatment interruptions, or withdrawal [1]. |
| Cognitive Impairment | 24.2% [1] | Dose modification, treatment interruptions, or withdrawal [1]. |
| Dizziness | 20% (as a common AE) [2] | Dose modification, treatment interruptions, or withdrawal [1]. |
| Peripheral Sensory Neuropathy | 18% [1] | Dose modification, treatment interruptions, or withdrawal [1]. |
| Vision Disorders | 20% (as a common AE) [2] | Dose modification, treatment interruptions, or withdrawal [1]. |
A 2025 preclinical study suggests that this compound-induced nerve cell damage may occur through on-target and off-target pathways, providing a foundation for experimental models [1].
The same foundational study established in vitro methodologies to evaluate this compound-induced nerve damage and explore rescue strategies [1].
The following protocols are adapted from the 2025 preclinical study that used rat adrenal pheochromocytoma cells (PC12), mouse hippocampal neuron cells (HT22), and human neuroblastoma cells (SK-N-SH) [1].
| Assay | Key Purpose | Example Protocol Summary |
|---|
| Cell Viability (CCK-8) | Measure reduction in cell viability. | 1. Seed cells in 96-well plates. 2. Treat with this compound (e.g., 0-20 μmol/L) for 48h. 3. Add CCK-8 reagent. 4. Measure absorbance at 450nm. | | Colony Formation | Assess long-term proliferative capacity. | 1. Seed cells at low density. 2. Treat with this compound for 48h. 3. Replace with drug-free medium. 4. Culture for 1-2 weeks, fix, stain with crystal violet, and count colonies. | | Proliferation (EdU) | Identify actively replicating cells. | 1. Culture cells with this compound. 2. Add EdU label. 3. Fix, permeabilize, and use Click-iT reaction to visualize EdU+ cells via fluorescence. | | Apoptosis (Flow Cytometry) | Quantify rate of programmed cell death. | 1. Harvest this compound-treated cells. 2. Stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necrosis). |
The diagram below outlines an integrated experimental workflow, based on the cited study, to investigate the mechanism and potential rescue of this compound-induced toxicity [1].
A: this compound presents multiple biopharmaceutical challenges that necessitate advanced formulation approaches like nanosuspensions:
Poor aqueous solubility: this compound has extremely low intrinsic solubility (0.0089 mg/mL) and is classified as a BCS Class II drug, meaning it has low solubility but high permeability. Its solubility is strongly pH-dependent, dropping dramatically from >40 mg/mL at pH 1.2 to just 0.002 mg/mL at pH 6.4, creating significant absorption variability in different gastrointestinal regions. [1]
Significant food effects: this compound exhibits higher solubility in fed versus fasted states, leading to unpredictable bioavailability when administered without regard to meal timing. This variability complicates dosing regimen optimization. [1]
First-pass metabolism: The drug undergoes extensive hepatic metabolism and has high protein binding, further limiting its systemic availability after oral administration. [1]
A: Nanosuspensions offer several distinct advantages specifically valuable for this compound:
No carrier-related toxicity: Unlike many lipid-based systems, nanosuspensions consist primarily of the drug itself with minimal stabilizers, eliminating concerns about carrier-related toxicity or biodegradation. [2]
Enhanced dissolution velocity: The massive increase in surface area to volume ratio through particle size reduction to nanoscale dramatically increases the dissolution rate according to the Noyes-Whitney equation, directly addressing this compound's dissolution-limited absorption. [3] [2]
Dose reduction potential: By improving solubility and bioavailability, nanosuspensions may enable lower dosing while maintaining therapeutic efficacy, potentially reducing dose-dependent adverse effects. [4]
Reduced food effects: Research demonstrates that this compound nanosuspensions can minimize fast-fed variability, providing more consistent exposure regardless of meal timing. [3]
A: The essential quality attributes for this compound nanosuspensions include:
Particle size and distribution: Target size typically <500 nm with polydispersity index (PdI) <0.3 indicates a narrow, uniform size distribution crucial for predictable behavior. [1] [5]
Drug content and encapsulation efficiency: Values should exceed 80% to ensure efficient drug loading and economic viability. [1]
Physical and chemical stability: Monitoring should include crystal form stability, absence of amorphous content, and drug degradation profiles under storage conditions. [6]
In vitro release profile: Characterization should demonstrate significantly enhanced dissolution compared to unformulated drug across physiologically relevant pH ranges. [5]
Table 1: Critical formulation and process parameters for this compound nanosuspensions
| Parameter Category | Specific Parameters | Target Range | Impact on Quality Attributes |
|---|---|---|---|
| Formulation Variables | Stabilizer type & concentration | 0.1-5% w/w | Controls particle aggregation, physical stability |
| Drug-to-stabilizer ratio | 1:1 to 1:10 | Affects particle size, encapsulation efficiency | |
| Cross-linker concentration (for NSs) | 1:4 to 1:8 molar ratio | Determines nanosponge porosity, drug loading capacity [1] | |
| Process Variables | Stirring speed | 1000-3000 rpm | Influences particle size, distribution [1] |
| Stirring duration | 60-420 minutes | Affects particle size, drug loading [1] | |
| Homogenization pressure & cycles | 100-1000 bar, 5-20 cycles | Determines final particle size distribution [2] | |
| Quality Attributes | Particle size (PS) | 100-300 nm | Affects dissolution rate, biological performance |
| Polydispersity index (PdI) | <0.3 | Indicates homogeneity of suspension | |
| Encapsulation efficiency (EE%) | >80% | Reflects process efficiency, economic viability |
Table 2: Comparison of major nanosuspension preparation methods for this compound
| Method | Mechanism | Advantages | Limitations | Suitability for this compound |
|---|---|---|---|---|
| Antisolvent Precipitation | Bottom-up: Crystal formation via supersaturation | Simple equipment, uniform small particles, cost-effective | Potential Ostwald ripening, solvent residue concerns | Good, especially for initial particle formation [2] |
| High-Pressure Homogenization | Top-down: Particle fragmentation via cavitation & shear | Scalable, no organic solvents, good batch consistency | Multiple cycles required, potential metal contamination | Excellent for final size reduction [2] |
| Media Milling (Wet Milling) | Top-down: Particle size reduction through impact & attrition | Well-established, high throughput, FDA-approved history | Potential milling media erosion, contamination risk | Good, particularly for commercial production [2] |
| Ultrasound-Assisted Method | Combination: Cavitation-induced fragmentation | Rapid process, simple apparatus, controllable parameters | Limited scalability, potential heat generation | Ideal for lab-scale development [1] [5] |
Potential Causes:
Solutions:
Potential Causes:
Solutions:
Potential Causes:
Solutions:
Potential Causes:
Solutions:
This protocol is adapted from published studies on this compound nanosponges using cyclodextrin polymers. [1] [5]
Materials:
Procedure:
Procedure:
Table 3: Key characterization methods for this compound nanosuspensions
| Characterization | Method | Target Specifications | Significance | | :--- | :--- | :--- | :--- | | Particle Size & Distribution | Dynamic Light Scattering (DLS) | PS: 100-300 nm; PdI: <0.3 | Predicts dissolution behavior & stability | | Surface Charge | Zeta Potential | >|±30| mV (depending on stabilizer) | Indicates physical stability | | Crystalline State | XRPD, DSC | Comparison to reference patterns | Ensures desired polymorphic form [6] | | Drug Content | HPLC/UV spectroscopy | >95% of theoretical loading | Quantifies process efficiency | | Morphology | SEM, TEM | Spherical/irregular shape, surface texture | Reveals particle structure & aggregation | | In Vitro Release | USP dissolution apparatus | Significant enhancement vs. pure drug | Predicts in vivo performance |
When successfully formulated as nanosuspensions, this compound should demonstrate:
Q1: What is the established mechanism behind this compound-induced neurotoxicity? Recent research indicates that this compound promotes nerve cell damage by downregulating the expression of Thrombospondin-1 (THBS1). This downregulation leads to the inhibition of two critical cellular signaling pathways: the PI3K-AKT pathway (which supports cell survival and proliferation) and the TGF-β pathway (which is involved in apoptosis regulation) [1] [2] [3]. This dual inhibition disrupts the normal balance, leading to reduced nerve cell viability and increased apoptosis.
Q2: What is the role of THBS1 in this mechanism? THBS1 is a multifunctional glycoprotein. In the context of the nervous system, it is a positive regulator of cellular processes that maintain health:
Q3: What are the key experimental findings that support this mechanism? The mechanism is supported by robust in vitro data using nerve cell models (PC12, HT22, and SK-N-SH cells). Key findings are summarized in the table below [1] [2]:
| Experimental Aspect | Key Finding |
|---|---|
| Cell Viability & Proliferation | This compound significantly inhibited cell proliferation and colony formation. |
| Apoptosis | This compound treatment induced nerve cell apoptosis. |
| THBS1 Expression | Transcriptome sequencing and qRT-PCR confirmed THBS1 was downregulated. |
| Pathway Analysis | Western blotting showed downregulation of THBS1, TGF-β1, PI3K, AKT, and p-AKT (active AKT). |
| Rescue Experiment | Pretreatment with THBS1 overexpression plasmids reduced cell death and restored pathway activity. |
Q4: What signaling pathways are involved? The relationship between this compound, THBS1, and the downstream signaling pathways can be visualized as follows:
Challenge: Inconsistent results in replicating the neurotoxicity phenotype in cell models.
The following core methodologies were used to establish the this compound-THBS1 neurotoxicity mechanism [1] [2]:
1. In Vitro Nerve Cell Damage Model
2. Assessing Cell Viability, Proliferation, and Apoptosis
3. Transcriptome Sequencing and Pathway Analysis
4. Validating THBS1 Expression and Pathway Components
5. THBS1 Overexpression Rescue Experiment
The tables below consolidate official dosage adjustments for managing adverse reactions and drug interactions in adults. These are based on the Common Terminology Criteria for Adverse Events (CTCAE) [1] [2].
Table 1: Dose Modifications for Specific Adverse Reactions [1] [2]
| Adverse Reaction | Severity | Dosage Modification |
|---|---|---|
| Congestive Heart Failure | Grade 2 or 3 | Withhold until resolved to ≤ Grade 1, then resume at a reduced dose. |
| Grade 4 | Withhold until resolved to ≤ Grade 1, then resume at a reduced dose or discontinue. | |
| CNS Effects / Cognitive Disorders | Intolerable Grade 2 | Withhold until resolved to baseline/≤Grade 1, then resume at the same or reduced dose. |
| Grade 3 | Withhold until resolved to baseline/≤Grade 1, then resume at a reduced dose. | |
| Grade 4 | Permanently discontinue. | |
| Hepatotoxicity | Grade 3 | Withhold. If resolves to ≤Grade 1 within 4 weeks, resume at the same dose; if recurrent, resume at a reduced dose. If no resolution in 4 weeks, discontinue. |
| Grade 4 | Withhold. If resolves to ≤Grade 1 within 4 weeks, resume at a reduced dose. If no resolution in 4 weeks, or if recurrent, discontinue. | |
| ALT/AST >3x ULN with bilirubin >1.5x ULN | Permanently discontinue. | |
| QT Interval Prolongation | QTc >500 msec | Withhold. If due to other causes, correct and resume at same dose; if no other cause, resume at a reduced dose. |
| Torsades de pointes or serious arrhythmia | Permanently discontinue. | |
| Hyperuricemia | Symptomatic or Grade 4 | Initiate urate-lowering medication. Withhold until improvement, then resume at the same or reduced dose. |
| Other Toxicities | Grade 3 or 4 (clinically significant) | Withhold until resolves to ≤Grade 1. If within 4 weeks, resume at same or reduced dose; if not, consider discontinuation. Permanently discontinue for recurrent Grade 4. |
Table 2: Dose Reduction Schedule for Adult Patients [1] [2]
| Dose Reduction Schedule | Dose Level |
|---|---|
| Recommended Starting Dose | 600 mg once daily |
| First Dose Reduction | 400 mg once daily |
| Second Dose Reduction | 200 mg once daily |
Note: Permanently discontinue if unable to tolerate 200 mg once daily.
Table 3: Concomitant Use with CYP3A Inhibitors [1] [2] If short-term (≤14 days) co-administration with a strong or moderate CYP3A inhibitor is unavoidable, reduce the entrectinib dose as follows.
| Starting Dose | With a Moderate CYP3A Inhibitor | With a Strong CYP3A Inhibitor |
|---|---|---|
| 600 mg once daily | 200 mg once daily | 100 mg once daily |
| 400 mg once daily | 200 mg once daily | 50 mg once daily |
| 300 mg once daily | 100 mg once daily | 50 mg once daily |
| 200 mg once daily | 50 mg once daily | 50 mg on alternate days |
A 2025 preclinical study investigated the molecular mechanism behind this compound-induced nerve cell damage, which underlies clinical CNS toxicities like cognitive impairment and peripheral neuropathy [3].
Key Findings: The research identified that this compound promotes nerve cell damage by:
Below is a summarized methodology from the study for assessing this compound-induced nerve cell damage [3].
The following diagram illustrates the mechanistic relationship discovered in the study.
The core challenge is that this compound is a weak base with strongly pH-dependent solubility [1]. It dissolves most effectively in the highly acidic environment of the stomach (pH ~1.0-2.0) but precipitates at the more neutral pH of the intestine, which can severely limit its absorption [2] [1]. The table below outlines the primary factors affecting its bioavailability.
| Factor | Impact on Absorption | Underlying Reason |
|---|---|---|
| High Gastric pH (e.g., from PPIs, food) | Can significantly reduce absorption [2] [1] | Decreases solubility of the weak base drug molecule [2] |
| Intestinal Metabolism | Contributes to low and variable oral bioavailability [3] | Subject to pre-systemic extraction (gut wall metabolism) [3] |
| Formulation | Critical for consistent performance; acidulant-containing formulations can mitigate pH issues [1] | Counters the drug's self-buffering effect and protects against high gastric pH [1] |
To study and overcome these challenges, researchers employ a combination of in silico, in vitro, and in vivo models.
Purpose: To predict the impact of food and drug-drug interactions (e.g., with proton-pump inhibitors) on this compound absorption and to support formulation development [1].
Workflow:
The following diagram illustrates the logical workflow for building and applying a PBBM.
Purpose: To experimentally evaluate how this compound dissolves and precipitates as it moves from the stomach to the intestines, and to test the effectiveness of acidified formulations [1].
Protocol:
Q1: How do proton-pump inhibitors (PPIs) affect this compound absorption, and how can this be managed?
Q2: What is the clinical evidence for the impact of food on this compound absorption?
Q3: Are there specific formulation strategies to optimize this compound's bioavailability?
Q4: How can absorption be addressed in patients with swallowing difficulties or using feeding tubes?
Liver test abnormalities are common with entrectinib, though severe hepatotoxicity is less frequent [1] [2].
The table below summarizes the incidence of liver enzyme elevations observed in clinical trials:
| Liver Test | Incidence (Any Grade) | Incidence (Grade 3-4) |
|---|---|---|
| Increased AST | 42% | 2.5% |
| Increased ALT | 36% | 2.8% |
| Increased Alkaline Phosphatase | 25% | Information missing |
The median time to onset for AST and ALT elevations was approximately 2 weeks after starting treatment, with ranges from one day to several months [2].
Recommended monitoring schedule [3] [4] [2]:
For managing hepatotoxicity, specific dose modification guidelines are based on the severity of the event, graded according to the Common Terminology Criteria for Adverse Events (CTCAE) [3] [4].
The workflow below summarizes the management protocol for hepatotoxicity:
Key principles for management:
| Metric | Entrectinib | Crizotinib | Notes / Source |
|---|---|---|---|
| Objective Response Rate (ORR) | 81.5% [1] | 70.6% - 81.1% [2] | Crizotinib's ORR is 81.1% in first-line [2]. |
| Median Progression-Free Survival (PFS) | 16.8 months [3] | 14.5 - 19.3 months [4] [3] [2] | A "virtual trial" analysis favored this compound (PFS difference: +5.7 mo) [5]. |
| 12-Month Overall Survival | No significant difference [4] | No significant difference [4] | Comparative analysis found risk ratio of 1.01 [4]. |
| Intracranial ORR | 49% - 88.8% [3] [1] | Lower than this compound [6] [3] | CNS is the most common site of progression for crizotinib (60% in one study) [6]. |
| Common Adverse Events (AEs) | Cognitive impairment, fatigue, weight gain [7] | Visual disturbances, GI effects, edema [3] [7] | |
| Serious AEs (Grade 3-5) | 32% [7] | 43% [7] |
The data in the table above comes from several types of studies, each with its own methodology. Understanding these designs is crucial for interpreting the results.
Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ROS1 fusion protein. This protein is a constitutively active kinase that drives oncogenic signaling.
The diagram below illustrates the signaling pathways driven by ROS1 fusions and the mechanism of action for TKIs like this compound and crizotinib.
A key differentiator is that this compound was specifically designed to penetrate the blood-brain barrier, which is why it demonstrates superior efficacy against brain metastases compared to crizotinib [3] [1].
For researchers and clinicians, the choice between these agents involves several factors beyond headline efficacy numbers:
Abbreviations: CI, Confidence Interval; MAIC, Matching-Adjusted Indirect Comparison; STC, Simulated Treatment Comparison.
The comparative evidence for this compound largely comes from sophisticated indirect comparisons, as direct head-to-head randomized trials are not available.
This compound is a potent oral multi-kinase inhibitor. Its primary targets in NSCLC are the tyrosine kinase receptors encoded by the ROS1 and NTRK fusion genes. The following diagram illustrates the simplified signaling pathway that this compound inhibits.
A 2025 post-marketing surveillance study in Japan provides robust real-world evidence on this compound's safety profile [5] [6].
While the focus here is on ROS1+ NSCLC, it is important to note that this compound is also a tumor-agnostic treatment for solid tumors with NTRK gene fusions. In this setting, indirect comparisons with another TRK inhibitor, larotrectinib, have been explored. Preliminary simulations and indirect comparisons of phase 1/2 data have suggested a potential advantage for larotrectinib in terms of clinical response and survival, though no direct comparative studies exist [7].
The body of evidence demonstrates that this compound is an effective and tolerable targeted therapy for ROS1+ NSCLC. Key considerations for researchers and clinicians include:
The table below summarizes the objective response rate and duration of response for entrectinib across different patient populations, based on integrated analyses of clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2].
| Patient Population | Sample Size (N) | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Data Cut-off Date |
|---|---|---|---|---|
| Overall (across tumor types) | 121 | 61.2% (95% CI: N/A) [1] | 20.0 months (95% CI: 13.0–38.2) [1] | August 31, 2020 [1] |
| NSCLC subpopulation | 51 | 62.7% (95% CI: 48.1–75.9) [2] | 27.3 months (95% CI: 19.9–30.9) [2] | August 2, 2022 [2] |
| Pediatric population | 44 (NTRK) | 72.7% (95% CI: 57.2–85.0) [3] | Not Reached [3] | July 16, 2023 [3] |
The following table places this compound's performance in context with other approved TRK inhibitors. Data for larotrectinib and repotrectinib are provided for comparison.
| TRK Inhibitor (Generation) | Reported ORR Ranges | Reported Median DoR | Key Differentiating Notes |
|---|---|---|---|
| This compound (1st) | 57% - 61.2% (overall) [1] [4] | 20.0 months (overall) [1] | CNS-active; also targets ROS1 and ALK [1] [5]. |
| Larotrectinib (1st) | 75% (in initial approval pool) [4] | Not reached at time of initial reporting [4] | Highly selective pan-TRK inhibitor [6]. |
| Repotrectinib (2nd) | Numerically higher than this compound (in ROS1+ NSCLC) [7] | Numerically longer than this compound (in ROS1+ NSCLC) [7] | Shows activity against several resistance mutations to 1st-gen inhibitors [7] [5]. |
> Note on cross-trial comparisons: The data for repotrectinib comes from an indirect comparison in ROS1-positive NSCLC, not from head-to-head trials in NTRK+ populations [7]. This should be considered when interpreting the comparison.
The robust efficacy data for this compound are generated through standardized and rigorous clinical trial methodologies.
This compound is a potent small-molecule inhibitor that targets the tropomyosin receptor kinases (TRKA, TRKB, TRKC) encoded by the NTRK genes. The following diagram illustrates the constitutive activation of the oncogenic signaling pathway and the point of inhibition by this compound.
The diagram shows how an NTRK gene fusion leads to a constitutively active TRK fusion protein, which drives oncogenesis through key downstream pathways. This compound acts as a competitive ATP inhibitor, blocking the abnormal signaling at the kinase domain [5] [8] [4].
The following tables summarize key efficacy data for this compound from clinical trials and comparative analyses.
Table 1: Efficacy of this compound in Key Clinical Trials Data sourced from integrated analyses of phase 1/2 trials (ALKA, STARTRK-1, STARTRK-2).
| Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Source / Data Cut-off |
|---|
| NTRK+ Solid Tumors (Adult) | 57% (95% CI: 43-71) 4% CR, 50% PR | 10 months (95% CI: 7.1-NE) | 11.2 months | 21 months | [1] [2] (May 2018) | | ROS1+ NSCLC (Adult) | 78% (95% CI: 65-89) | 55% of responses lasted ≥12 months | - | - | [2] (Aug 2019) |
Table 2: Comparative Analyses with Other Agents TTD and PFS are key indicators of treatment durability used in these comparisons.
| Comparison | Study Type / Population | Key Metric for this compound | Key Metric for Comparator | Hazard Ratio (HR) / Outcome | Source |
|---|
| vs. Prior Therapies (NTRK+ tumors) | Intrapatient Analysis (n=38 with doc. progression) | mPFS: 11.2 months (95% CI: 6.7-NE) | TTD (prior therapy): 2.9 months (95% CI: 2.0-4.9) | GMI ≥1.3: 65.8% Median GMI: 2.53 | [3] | | vs. Crizotinib (ROS1+ NSCLC) | Matching-Adjusted Indirect Comparison (MAIC) | Data to be presented at ISPOR 2025 (May 14-16). | - | - | [4] | | vs. Crizotinib (rw) (ROS1+ NSCLC) | Retrospective rw cohort vs. trial | Median TTD: 14.6 months (95% CI: 8.3–23.8) | Median TTD (Crizotinib): 8.8 months (95% CI: 8.2–9.9) | rwPFS HR: 0.44 (95% CI: 0.27–0.74) | [5] |
Abbreviations: CI: Confidence Interval; CR: Complete Response; GMI: Growth Modulation Index; MAIC: Matching-Adjusted Indirect Comparison; NE: Not Estimable; NTRK+: Neurotrophic Tyrosine Receptor Kinase fusion-positive; ORR: Objective Response Rate; PFS: Progression-Free Survival; PR: Partial Response; ROS1+: ROS Proto-Oncogene 1 fusion-positive; rw: Real-world; rwPFS: Real-world Progression-Free Survival; TTD: Time to Treatment Discontinuation.
Given the rarity of NTRK fusions, traditional randomized trials are often unfeasible. Researchers use alternative methodologies to generate comparative evidence.
1. Intrapatient Comparison (GMI Analysis) This method uses patients as their own controls, which is particularly valuable in rare, heterogeneous cancers [3].
2. Matching-Adjusted Indirect Comparison (MAIC) This is a statistical technique used to compare outcomes from different trials when head-to-head studies are unavailable [4].
The table below summarizes the key efficacy and safety data for Entrectinib and Larotrectinib, based on an indirect comparative effectiveness study and trial data for metastatic NSCLC.
| Feature | This compound | Larotrectinib |
|---|---|---|
| Approved Indications | NTRK fusion-positive solid tumors, ROS1-positive NSCLC [1] [2] | NTRK fusion-positive solid tumors [1] [2] |
| Key Efficacy in NSCLC (NTRK+) | • mPFS: 14.9 months [1] • mOS: Not reported in NSCLC-specific data [1] • ORR: 63.6% (in 22 NSCLC patients) [2] | • mPFS: Not reached in 12 NSCLC patients [1] • mOS: Not reached in 12 NSCLC patients [1] • ORR: 73% (in 20 lung cancer patients) [2] | | Projected Outcomes (Simulation Model) | • Mean Total LYs: 4.4 • Mean Total QALYs: 2.4 [1] | • Mean Total LYs: 9.2 • Mean Total QALYs: 5.8 [1] | | Common Adverse Events (All Grades) | Fatigue, taste disturbance, dysesthesia, cognitive impairment, peripheral sensory neuropathy, weight gain, anemia [1] [3] | Grade 3+ TRAE: 10% (in lung cancer cohort) [2] | | Notable Safety Profile | Higher incidence of CNS-related toxicities [4] [5] | Lower projected incidence of neurotoxicity based on mechanism [1] |
Notes on Data Limitations: The comparative data primarily come from a simulation model that extrapolated long-term outcomes from small patient cohorts (12 for larotrectinib, 10 for this compound) with short follow-up (13 months) [1]. Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations.
A key differentiator in the safety profiles of these TRK inhibitors is the mechanism of neurotoxicity. Recent research provides a potential explanation for this compound's higher incidence of central nervous system (CNS)-related adverse events.
The following diagram illustrates this proposed mechanism and the experimental workflow used to identify it.
Diagram 1: Proposed mechanism of this compound-induced nerve cell damage and the key experimental workflow used for its identification. The mechanism involves the downregulation of THBS1 and inhibition of PI3K-AKT and TGF-β signaling pathways. The experimental steps included in vitro models, functional assays, transcriptome sequencing, and rescue experiments [4] [5].
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental protocols cited:
Cell Culture & Treatment:
Functional Assays:
Transcriptome & Bioinformatics Analysis:
Biochemical Validation:
Rescue Experiment:
For a complete picture, the field requires:
| Population | Median PFS (Months) | Objective Response Rate (ORR) | Median Duration of Response (DoR) (Months) | Source / Trial Context |
|---|---|---|---|---|
| Integrated Efficacy-Evaluable (N=172) | 16.8 (95% CI: 12.2-22.4) | 67.4% | 20.4 (95% CI: 14.8-34.8) | Integrated analysis of ALKA-372-001, STARTRK-1, STARTRK-2 [1] |
| First-Line Subgroup (n=67) | Not reached in all analyses; data supported by prolonged DoR | 68.7% | 35.6 (95% CI: 13.9-38.8) | Subgroup analysis from the integrated trials [1] |
| BFAST Cohort D (Liquid Biopsy, n=55) | 12.9 (by investigator assessment) | 81.5% (by investigator) | 13.0 (by investigator) | BFAST Trial (NCT03178552) [2] [3] [4] |
The primary efficacy data for this compound comes from an integrated analysis of three pivotal phase 1/2 trials: ALKA-372-001 (EudraCT 2012-000148-88), STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) [1] [5]. Here are the key methodological details:
While head-to-head trials are limited, the following data from separate studies provides context for how this compound compares to other agents. Note that cross-trial comparisons should be interpreted with caution due to differences in trial designs and patient populations.
| Therapeutic Agent | Median PFS in TKI-Naive Patients | Key Characteristics & Notes |
|---|---|---|
| This compound | 16.8 months (overall); DoR of 35.6 mos (1L) | CNS-active; recommended first-line option, especially with CNS metastases [1]. |
| Taletrectinib | 45.6 months (from pooled phase 2 analysis) | Next-generation, CNS-active TKI; targets common resistance (e.g., G2032R); FDA Priority Review in 2024 [6]. |
| Crizotinib | 15.9 months (in Asian MAIC analysis) | First-approved ROS1 TKI; higher rates of CNS progression compared to newer agents [5] [7]. |
A real-world study also suggested a numerical PFS advantage for newer agents (this compound/repotrectinib) at 2.35 years compared to 1.6 years for crizotinib in the first-line setting [7].
The following diagram illustrates the mechanism of action of ROS1 fusions and how this compound exerts its therapeutic effect.
| Tumor Type / Population | Intracranial Objective Response Rate (ORR) | Median Intracranial Duration of Response (DoR) | Source Study / Population |
|---|---|---|---|
| NTRK fusion-positive solid tumors (with measurable CNS metastases at baseline) | 63.6% (95% CI: 30.8–89.1) [1] | 22.1 months (95% CI: 7.4–NE) [1] | Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=11) [1] |
| ROS1-positive NSCLC (with baseline CNS metastases) | 49% (by Blinded Independent Central Review) [2] | 12.9 months [2] | Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=51) [2] |
| Various NTRK/ROS1/ALK fusion-positive tumors (with CNS disease) | Regression of brain tumors in 100% (3/3) of NTRK fusion-positive patients [3] | N/A (Case observations from early-phase studies) [3] | Phase 1 clinical studies and compassionate use (n=3) [3] |
The primary evidence for this compound's efficacy comes from integrated analyses of several clinical trials, which follow rigorous protocols.
This compound's intracranial efficacy is not by chance but is a direct result of its drug design.
The following diagram illustrates the journey of this compound from oral administration to its action on brain metastases.
The following table summarizes key efficacy data for this compound from pooled analyses of clinical trials, which is often a consideration in treatment decisions impacting quality of life.
| Metric | NTRK Fusion-Positive Solid Tumors | ROS1-Positive Metastatic NSCLC |
|---|---|---|
| Approved Indications | Adults/peds with metastatic/surgical-morbidity solid tumors; NTRK fusion confirmed; post-progression/not candidate for other therapy [1] | Adults with metastatic ROS1-positive NSCLC [1] |
| Objective Response Rate (ORR) | 59% (13% complete response) [1] | 74% (15% complete response) [1] |
| Durable Response | 72%, 66%, 56% had responses ≥6, ≥9, ≥12 months, respectively [1] | 75%, 57%, 38% had responses ≥9, ≥12, ≥18 months, respectively [1] |
| Intracranial Response | Achieved in 3 of 4 patients with measurable CNS metastases at baseline [1] | Achieved in 7 of 10 patients with measurable CNS metastases at baseline [1] |
| Key Clinical Trials | ALKA-372-001, STARTRK-1, STARTRK-2 (pooled analysis of 54 adults) [1] | ALKA-372-001, STARTRK-1, STARTRK-2 (pooled analysis of 92 adults) [1] |
This compound and Larotrectinib are both NTRK inhibitors. While no head-to-head clinical trials exist, one study used modeling of clinical trial data to indirectly compare their effectiveness, which can be a factor in overall treatment quality. The table below outlines this comparison.
| Aspect | Larotrectinib | This compound |
|---|---|---|
| Approval & Patient Population | Adults and pediatric patients (≥1 month) [2] | Adults and pediatric patients (≥12 years) [2] |
| Key Targets | NTRK gene fusions [2] | NTRK, ROS1, ALK [1] |
| ORR (from pooled trial data) | 75% (in 218 patients) [2] | 57% (in 54 adults, US dataset) [2] |
| Median Duration of Response (DOR) | 49.3 months [2] | 10.4 months [2] |
| Median Progression-Free Survival (PFS) | 35.4 months [2] | 11.2 months [2] |
| Modeled Comparative Effectiveness | One study projected longer life years and quality-adjusted life years (QALYs) vs. This compound in colorectal cancer, soft tissue sarcoma, and patients with brain mets [3] | The same study found this compound was projected to provide fewer LYs and QALYs in these specific patient groups [3] |
For your research, here are the methodologies from the pivotal trials and comparative analyses cited:
The diagram below illustrates how this compound works at a molecular level, which is fundamental to understanding its clinical profile.
The data for this compound primarily comes from integrated analyses of three phase 1/2 trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2]. The more recent phase 2/3 BFAST trial (Cohort D) confirmed these findings in patients identified via liquid biopsy [3].
The tables below summarize the key efficacy and safety data for this compound in ROS1-positive NSCLC.
Table 1: Key Efficacy Outcomes from Clinical Trials
| Trial / Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial ORR |
|---|---|---|---|---|
| Integrated Analysis (Tissue-identified) [2] | 77% (95% CI: 64-88) [n=53] | 24.6 months (95% CI: 11.4-34.8) | 16.8 months (95% CI: 12.2-22.4) [3] | 49% (n=51) [3] |
| Integrated Analysis (Tissue-identified) [3] | 67% (95% CI: 59.3-74.4) [n=172] | 20.4 months (95% CI: 14.8-34.8) | 16.8 months (95% CI: 12.2-22.4) | Information missing |
| BFAST Trial (Liquid biopsy-identified) [3] | 81.5% (95% CI: 68.6-90.8) [n=54] | 13.0 months (Investigator-assessed) | Information missing | Information missing |
Table 2: Overview of Safety and Administration
| Category | Details |
|---|---|
| Recommended Adult Dosage | 600 mg orally, once daily [1] [4] |
| Most Common Adverse Reactions | Fatigue, constipation, dysgeusia (taste disturbance), edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [4] |
| Serious Adverse Reactions | Congestive heart failure, central nervous system effects, skeletal fractures, hepatotoxicity, hyperuricemia, QT interval prolongation, vision disorders [4] |
| Treatment-Related AEs (Grade 3/4) | Occurred in 34% of patients (n=134); most common: weight increase (8%) and neutropenia (4%) [2] |
Generating direct comparative evidence from randomized trials is challenging for rare diseases like ROS1+ NSCLC. The following data comes from a comparative effectiveness analysis that matched patients from this compound clinical trials with a retrospective real-world cohort of crizotinib-treated patients from the Flatiron Health EHR-derived database [5] [6].
Table 3: Comparative Analysis with Real-World Crizotinib Data
| Outcome Measure | This compound (Clinical Trial Data) | Crizotinib (Real-World Data) | Hazard Ratio (HR) |
|---|---|---|---|
| Time to Treatment Discontinuation (TTD) | 14.6 months (95% CI: 8.3-23.8) [6] | 8.8 months (95% CI: 8.2-9.9) [6] | 0.72 (95% CI: 0.51-1.02) [5] |
| Real-World PFS (rwPFS) | Not Applicable (Trial PFS used) | Not Applicable | 0.44 (95% CI: 0.27-0.74) [6] |
| Overall Survival (OS) | Not Reached [6] | 18.5 months (95% CI: 15.1-19.9) [5] [6] | Information missing |
For HTA submission, detailing the methodology of the cited evidence is crucial.
The following diagram illustrates the clinical trial workflow and key evidence generation pathway for this compound, which can be referenced in an HTA submission.
When preparing the HTA dossier, you may want to highlight these aspects: